tert-butyl N-[(1S)-4-cyano-2,3-dihydro-1H-inden-1-yl]carbamate

Ozanimod synthesis Boc protection enantiomer yield comparison

tert-Butyl N-[(1S)-4-cyano-2,3-dihydro-1H-inden-1-yl]carbamate (CAS 1306763-31-4), also designated (S)-1-(Boc-amino)-2,3-dihydro-1H-indene-4-carbonitrile, is a chiral N-Boc-protected aminoindane derivative with molecular formula C₁₅H₁₈N₂O₂ and molecular weight 258.32 g/mol. The compound serves as a critical synthetic intermediate in the manufacture of Ozanimod (ZEPOSIA®), an FDA-approved sphingosine-1-phosphate (S1P) receptor modulator indicated for relapsing multiple sclerosis and ulcerative colitis.

Molecular Formula C15H18N2O2
Molecular Weight 258.32
CAS No. 1306763-31-4
Cat. No. B3027513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[(1S)-4-cyano-2,3-dihydro-1H-inden-1-yl]carbamate
CAS1306763-31-4
Molecular FormulaC15H18N2O2
Molecular Weight258.32
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCC2=C(C=CC=C12)C#N
InChIInChI=1S/C15H18N2O2/c1-15(2,3)19-14(18)17-13-8-7-11-10(9-16)5-4-6-12(11)13/h4-6,13H,7-8H2,1-3H3,(H,17,18)/t13-/m0/s1
InChIKeyLBHMMDUJKBJVQI-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-[(1S)-4-cyano-2,3-dihydro-1H-inden-1-yl]carbamate (CAS 1306763-31-4) – Chiral Ozanimod Intermediate Procurement Guide


tert-Butyl N-[(1S)-4-cyano-2,3-dihydro-1H-inden-1-yl]carbamate (CAS 1306763-31-4), also designated (S)-1-(Boc-amino)-2,3-dihydro-1H-indene-4-carbonitrile, is a chiral N-Boc-protected aminoindane derivative with molecular formula C₁₅H₁₈N₂O₂ and molecular weight 258.32 g/mol . The compound serves as a critical synthetic intermediate in the manufacture of Ozanimod (ZEPOSIA®), an FDA-approved sphingosine-1-phosphate (S1P) receptor modulator indicated for relapsing multiple sclerosis and ulcerative colitis [1]. The (S)-absolute configuration at the indane C-1 position is essential because it directly determines the final stereochemistry of the API, which is exclusively the (S)-enantiomer [2].

Why Generic (R)-Enantiomer or Unprotected Amine Substitution Fails for tert-Butyl N-[(1S)-4-cyano-2,3-dihydro-1H-inden-1-yl]carbamate


Substituting this compound with its (R)-enantiomer (CAS 1306763-30-3), the racemic mixture, or the unprotected (S)-amine directly compromises downstream Ozanimod synthesis quality and yield. The (R)-enantiomer produces the incorrect stereoisomer of Ozanimod, which lacks the pharmacological activity conferred by the (S)-configuration at the indane chiral center [1]. The unprotected (S)-amine (CAS 1213099-69-4 or its HCl salt 1306763-57-4) cannot be employed directly in the subsequent N-alkylation step with (2-bromoethoxy)-tert-butyldimethylsilane because the free amine would undergo non-selective dialkylation and side reactions, whereas the Boc group ensures mono-N-alkylation selectivity [2]. Additionally, the Boc protecting group imparts crystallinity, enabling isolation as a filterable off-white solid, in contrast to the oily intermediates described in earlier synthetic routes that required chromatographic purification [1].

Quantitative Differentiation Evidence: tert-Butyl N-[(1S)-4-cyano-2,3-dihydro-1H-inden-1-yl]carbamate vs. Closest Analogs


Boc Protection Step Yield: (S)-Enantiomer vs. (R)-Enantiomer Under Near-Identical Conditions

Under comparable Boc protection conditions (amine·HCl, Boc₂O, Et₃N, CH₂Cl₂, 5–20°C to room temperature), the (S)-enantiomer (CAS 1306763-31-4) was obtained in 92.71% isolated yield with HPLC purity of 96.93% . In contrast, the (R)-enantiomer (CAS 1306763-30-3) prepared under analogous conditions (amine·HCl, Boc₂O, Et₃N, CH₂Cl₂, 0°C to room temperature, 1.5 h) afforded only 84% isolated yield after recrystallization . The 8.71 percentage-point yield advantage represents a meaningful improvement for cost-sensitive multi-kilogram campaigns.

Ozanimod synthesis Boc protection enantiomer yield comparison

Stereochemical Identity: Absolute (S)-Configuration and Specific Rotation as a Purity Gate

The target (S)-enantiomer (CAS 1306763-31-4) exhibits a specific optical rotation (SOR) of -122° (c=1, CHCl₃, 25°C) . This value provides a rapid, quantitative, and non-destructive identity check to distinguish it from the (R)-enantiomer, which would display a positive rotation of approximately equal magnitude. The corresponding (R)-enantiomer (CAS 1306763-30-3) was confirmed with >99.9% ee by chiral HPLC (retention time 19.36 min) . Any racemic or enantioenriched mixture would yield an SOR numerically lower than 122°, enabling rejection of substandard batches before they enter the synthetic sequence. The downstream Ozanimod API specification requires >99% ee [1]; therefore, the chiral integrity of this intermediate directly determines final API compliance.

chiral purity specific optical rotation enantiomeric identity

Solid-Phase Isolation Advantage vs. Oily Intermediates in Earlier Ozanimod Routes

The (S)-Boc carbamate (CAS 1306763-31-4) is isolated as an off-white crystalline solid (mp 129.7–132.1°C) via simple filtration after hexane trituration . In contrast, the enantiomerically enriched amine intermediates described in the original WO 2011/060392 process were obtained as oils that required column chromatography for purification [1]. The solid form enables: (a) precise gravimetric dispensing for downstream stoichiometry; (b) rejection of impurity-laden mother liquors; (c) ambient storage stability; and (d) compatibility with industrial-scale isolation equipment. The earlier oily intermediates posed significant handling, purity assay, and scalability challenges that were explicitly cited as limitations in subsequent improved process patents [1].

process chemistry intermediate isolation solid form advantage column chromatography avoidance

Enantiomeric Excess Benchmark: Biocatalytic vs. Classical Resolution Routes to the (S)-Amine Precursor

The (S)-amine precursor to this Boc-carbamate, (S)-4-cyano-1-aminoindane, can be produced via a chemoenzymatic route combining chemical reductive amination with lipase-catalyzed kinetic resolution, achieving 99% ee in satisfactory yield [1]. In comparison, classical diastereomeric salt resolution of rac-4-cyano-1-aminoindane using di-p-toluoyl-L-tartaric acid, even when combined with enantioselective dissolution, yields up to 96% ee [2]. The 3-percentage-point ee gap is significant because the Boc-carbamate intermediate inherits the ee of its amine precursor; a 96% ee amine produces Boc intermediate containing ~2% of the undesired enantiomer, which carries through to the final Ozanimod API and may necessitate additional purification or reprocessing to meet the >99% ee specification for the drug substance [3].

enantioselective synthesis biocatalysis transaminase enantiomeric excess

Boc Protecting Group Selectivity Enables Mono-N-Alkylation Without Dialkylation Byproducts

The Boc protecting group in CAS 1306763-31-4 serves a dual role: it masks the primary amine to prevent non-selective dialkylation during the subsequent reaction with (2-bromoethoxy)-tert-butyldimethylsilane, and it is quantitatively cleavable under acidic conditions (HCl/isopropanol or TFA) at the end of the synthesis [1]. In the Ozanimod process, the unprotected (S)-amine (CAS 1213099-69-4) cannot be used directly in this N-alkylation because the free NH₂ group would compete for a second alkylation event, generating a tertiary amine impurity that would be carried forward and difficult to purge [2]. The Boc group is preferred over alternative N-protecting groups such as Cbz (requires hydrogenolysis, incompatible with the cyano group) and Fmoc (requires basic conditions that risk nitrile hydrolysis) [3]. Quantitative Boc cleavage is demonstrated by the final step of the Ozanimod synthesis, where treatment with 5 M HCl in isopropanol removes both the Boc and TBDMS groups simultaneously to liberate the API [1].

N-protection strategy Boc carbamate chemoselective alkylation side reaction suppression

Optimal Procurement and Application Scenarios for tert-Butyl N-[(1S)-4-cyano-2,3-dihydro-1H-inden-1-yl]carbamate


Commercial-Scale Ozanimod API Manufacturing Requiring Solid, High-Yield Intermediates

For pharmaceutical manufacturers producing Ozanimod hydrochloride at multi-kilogram scale, this (S)-Boc carbamate is the preferred intermediate because it is a crystalline solid (mp 129.7–132.1°C) isolable by simple filtration, eliminating the column chromatography purification required for oily intermediates in the original WO 2011/060392 route [1]. The demonstrated 92.71% Boc protection step yield and compatibility with telescoped one-pot process conditions [1] reduce solvent usage, cycle time, and overall cost of goods.

Chiral Purity-Critical Procurement Where Downstream API Must Meet >99% ee Specification

Procurement teams supplying GMP Ozanimod production should specify this intermediate with a certificate of analysis including specific optical rotation (-122° ± 2°, c=1, CHCl₃) and chiral HPLC purity (>99% ee). The specific rotation provides an orthogonal, low-cost identity check that immediately distinguishes the (S)-enantiomer from the inactive (R)-enantiomer or racemic mixtures, preventing costly downstream batch failures where Ozanimod API must meet 99% ee [2].

Medicinal Chemistry Programs Exploring S1P Receptor Modulator SAR Around the Indane Scaffold

For discovery chemists synthesizing structure-activity relationship (SAR) libraries of S1P receptor modulators, this compound serves as a versatile chiral building block. The Boc group enables selective N-functionalization without racemization, while the 4-cyano group can be elaborated to oxadiazoles, amidoximes, or tetrazoles [1]. The (S)-configuration can be used as a stereochemical probe to compare with the (R)-enantiomer (CAS 1306763-30-3) in target engagement assays, providing definitive evidence for enantioselective receptor binding [1].

Biocatalytic Process Development and Route Scouting Studies

The compound serves as a benchmark reference standard when evaluating novel enzymatic or chemoenzymatic routes to (S)-4-cyano-1-aminoindane. The 99% ee chemoenzymatic route reported by Uthoff et al. [3] produces the (S)-amine that is subsequently Boc-protected to yield this compound; comparing the specific rotation and chiral HPLC profile of material from new biocatalytic routes against this well-characterized intermediate provides a rigorous quality gate for route selection and enzyme optimization campaigns.

Quote Request

Request a Quote for tert-butyl N-[(1S)-4-cyano-2,3-dihydro-1H-inden-1-yl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.